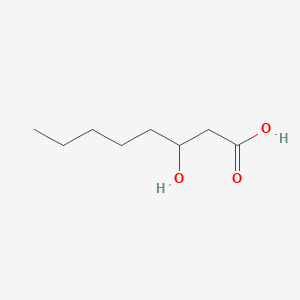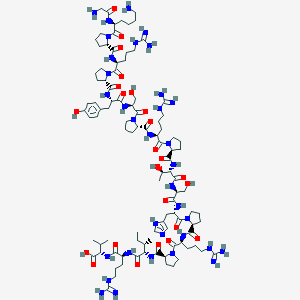
3-Hydroxyoctanoic acid
Overview
Description
3-Hydroxyoctanoic acid is a beta-hydroxy acid naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor protein encoded by the human gene HCAR3
Mechanism of Action
Target of Action
3-Hydroxyoctanoic acid is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants . It is the primary endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3) , a G protein-coupled receptor protein which is encoded by the human gene HCAR3 . HCA3 plays a significant role in the regulation of lipolysis and immune responses .
Mode of Action
This compound interacts with its target, HCA3, by increasing intracellular calcium in human neutrophils endogenously expressing GPR109B . This interaction modulates intracellular cAMP and Ca2+ second messenger signals via Gi/o-type G proteins .
Biochemical Pathways
The activation of HCA3 by this compound affects several biochemical pathways. In adipocytes, Gi signalling inhibits adenylyl cyclase enzymatic activity to lower cAMP levels and suppress lipolysis . This serves to counteract cAMP-stimulating metabolic hormone signals mediated by the Gs-coupled β2-adrenergic receptor . In immune cells, HCA3 activation is thought to increase intracellular Ca2+ levels .
Result of Action
The activation of HCA3 by this compound results in several molecular and cellular effects. It prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet . This suggests that it plays a role in energy metabolism and could be involved in metabolic disorders that result in increased or decreased levels of free fatty acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its levels were found to increase 3.41-fold in human male runners exhausted on a treadmill and in a mouse model of autism spectrum disorder (ASD) fed a high-glycemic diet . This suggests that physical activity and diet can influence the levels and action of this compound in the body.
Biochemical Analysis
Biochemical Properties
3-Hydroxyoctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is an agonist of the orphan receptor GPR109B, increasing intracellular calcium in human neutrophils endogenously expressing GPR109B .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it prevents lipolysis in human adipocytes and is upregulated in human plasma in response to a ketogenic diet .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the orphan receptor GPR109B, which leads to an increase in intracellular calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to release this compound . The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures to ensure the efficient breakdown of the polymer.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microorganisms such as Pseudomonas putida. These bacteria can produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form 3-oxooctanoic acid.
Reduction: Reducing agents like sodium borohydride can reduce this compound to octanoic acid.
Major Products:
Oxidation: 3-Oxooctanoic acid
Reduction: Octanoic acid
Substitution: 3-Halogenated octanoic acids
Scientific Research Applications
3-Hydroxyoctanoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxycaprylic acid
- Beta-hydroxyoctanoic acid
- 3-Hydroxydecanoic acid
Comparison: 3-Hydroxyoctanoic acid is unique due to its specific interaction with hydroxycarboxylic acid receptor 3, which is not shared by all similar compounds. While other beta-hydroxy acids may have similar structural features, their biological activities and receptor interactions can differ significantly .
Properties
IUPAC Name |
3-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLAKGOSZHTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-38-3 | |
| Record name | Poly(3-Hydroxyoctanoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864487 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-27-4, 120659-38-3 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(3-hydroxyoctanoic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)







![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)

